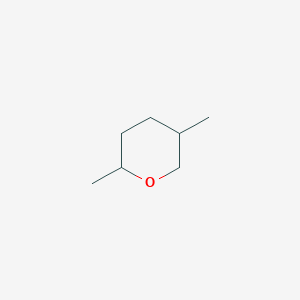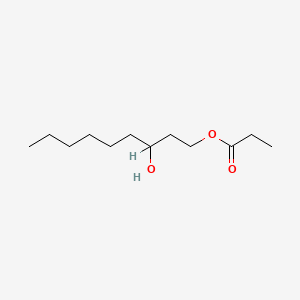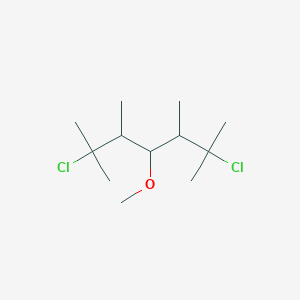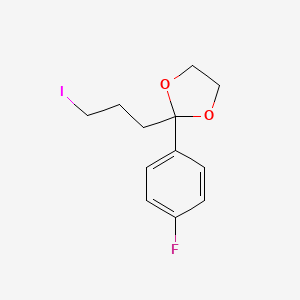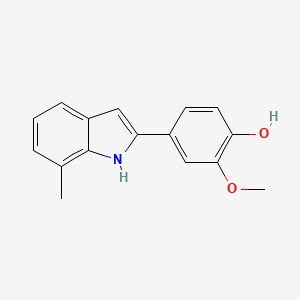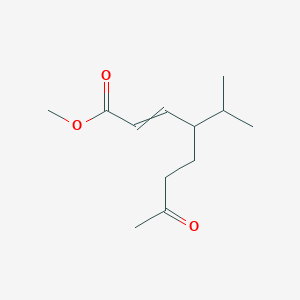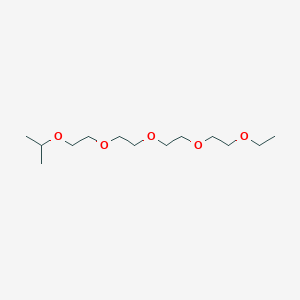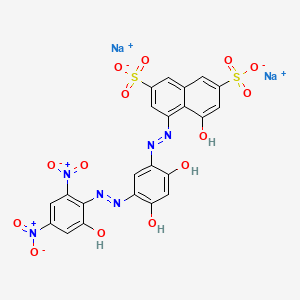
2,7-Naphthalenedisulfonic acid, 4-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-5-hydroxy-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 4-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-5-hydroxy-, disodium salt is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their stability and wide range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-5-hydroxy-, disodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-hydroxy-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 2,4-dihydroxy-5-aminobenzenesulfonic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions of the naphthalene ring.
Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-5-hydroxy-, disodium salt undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 4-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-5-hydroxy-, disodium salt has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and pH indicator. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with Cellular Components: In biological applications, it interacts with cellular components, making them visible under a microscope.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-(2-(2,4-dihydroxy-5-(2-(2-hydroxy-4,6-dinitrophenyl)diazenyl)phenyl)diazenyl)-4-hydroxy-3-(2-(4-nitrophenyl)diazenyl)-, sodium salt
- 4-hydroxy-3-(4-nitrophenyl)coumarin
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-((2,4-dihydroxy-5-((2-hydroxy-4,6-dinitrophenyl)azo)phenyl)azo)-5-hydroxy-, disodium salt is unique due to its specific structure, which imparts distinct color properties and stability. Its multiple azo groups and sulfonic acid functionalities make it highly soluble in water and suitable for various applications where other similar compounds might not be as effective.
Properties
CAS No. |
63589-12-8 |
|---|---|
Molecular Formula |
C22H12N6Na2O14S2 |
Molecular Weight |
694.5 g/mol |
IUPAC Name |
disodium;4-[[2,4-dihydroxy-5-[(2-hydroxy-4,6-dinitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H14N6O14S2.2Na/c29-17-8-18(30)14(24-26-22-16(28(35)36)3-10(27(33)34)4-20(22)32)7-13(17)23-25-15-5-11(43(37,38)39)1-9-2-12(44(40,41)42)6-19(31)21(9)15;;/h1-8,29-32H,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
LKCCLAOFVYYWFO-UHFFFAOYSA-L |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N=NC3=CC(=C(C=C3O)O)N=NC4=C(C=C(C=C4O)[N+](=O)[O-])[N+](=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14512397.png)
![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)
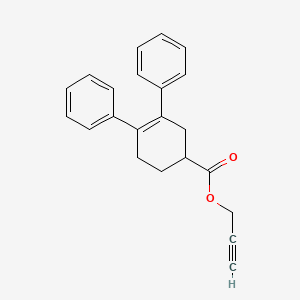


![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)

